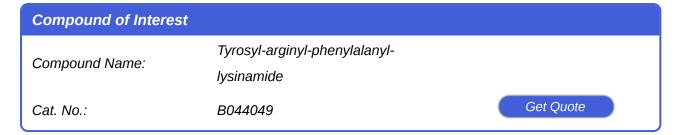


# A Comparative Analysis of the Biological Activity of DALDA and Its Analogs

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A comprehensive guide for researchers and drug development professionals on the evolving landscape of DALDA-related mu-opioid receptor agonists, detailing their comparative receptor binding affinities, functional potencies, and the experimental methodologies used for their evaluation.

DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) is a potent and highly selective agonist for the mu-opioid receptor (MOR), a key target in pain management.[1] Its unique chemical structure, characterized by a net positive charge at physiological pH, renders it highly polar and limits its ability to cross the blood-brain barrier. This property has spurred the development of numerous analogs aimed at enhancing its therapeutic potential, particularly for systemic administration and improved analgesic effects. This guide provides a comparative overview of the biological activity of key DALDA analogs, supported by quantitative data and detailed experimental protocols.

## **Comparative Biological Activity of DALDA Analogs**

The primary strategy in modifying DALDA has been the substitution of the tyrosine residue at position 1 with 2',6'-dimethyl-L-tyrosine (Dmt), leading to the well-studied analog [Dmt1]DALDA. This single modification results in a significant enhancement of biological activity. Further modifications, particularly at the phenylalanine residue at position 3, have been explored to refine the pharmacological profile of these peptides.



Compo und	Ki μ (nM)	Ki δ (nM)	Кі к (nM)	Selectiv ity Ratio (μ/δ/κ)	GPI Assay IC50 (nM)	MVD Assay IC50 (nM)	Referen ce
DALDA	1.69	-	-	-	-	-	[1][2]
[Dmt1]D ALDA (8)	0.143	2100	223	1:14700: 1560	0.18 ± 0.02	19.3 ± 2.1	[3]
H-Dmt-D- Arg- Dmp-Lys- NH2 (1)	0.00935 ± 0.0015	105 ± 13	4.70 ± 0.11	1:11200: 350	0.15 ± 0.01	49.8 ± 5.6	[3]
H-Dmt-D- Arg-1- Nal-Lys- NH2 (5)	0.109 ± 0.012	297 ± 35	1.60 ± 0.18	1:2720:1 4.7	0.11 ± 0.01	1.83 ± 0.19	[3]
H-Dmt-D- Arg-2- Nal-Lys- NH2 (6)	0.431 ± 0.045	530 ± 62	18.9 ± 2.1	1:1230:4 3.8	0.45 ± 0.05	11.2 ± 1.2	[3]
H-Dmt-D- Arg-Trp- Lys-NH2 (7)	0.152 ± 0.016	187 ± 21	19.5 ± 2.2	1:1230:1 28	0.19 ± 0.02	1.45 ± 0.15	[3]

Data presented as mean  $\pm$  SEM. Dmp = 2',6'-dimethylphenylalanine, 1-Nal = 3-(1-naphthyl)alanine, 2-Nal = 3-(2-naphthyl)alanine. The numbers in parentheses for [Dmt1]DALDA and other analogs correspond to the compound numbering in the cited reference.

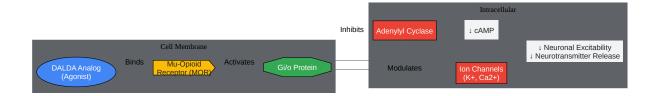
As evidenced in the table, the substitution of Tyr with Dmt in [Dmt1]DALDA results in a significant increase in mu-opioid receptor binding affinity compared to DALDA.[2][4] Further modifications at the Phe3 position have yielded analogs with varied profiles. For instance, substituting Phe3 with Dmp in analog (1) led to a remarkable 15-fold increase in mu receptor binding affinity compared to [Dmt1]DALDA, reaching the low picomolar range.[3] Interestingly,



some modifications, such as the introduction of 1-Nal at position 3, not only maintained high mu affinity but also conferred significant kappa-opioid receptor affinity, creating a mixed  $\mu/\kappa$  profile.[3]

## Signaling Pathway and Experimental Workflow

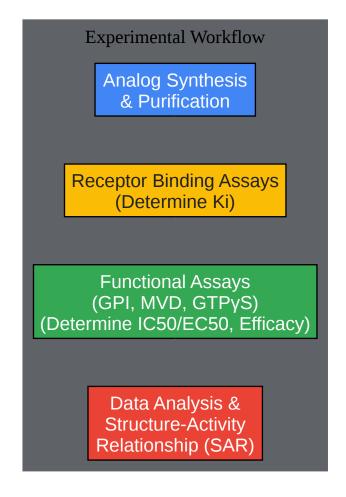
The biological effects of DALDA and its analogs are mediated through the mu-opioid receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the receptor activates intracellular signaling cascades, leading to analgesia. The evaluation of these compounds involves a standardized workflow of in vitro assays to determine their binding and functional properties.



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Caption: Mu-opioid receptor signaling pathway activated by DALDA analogs.





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